Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of the core tricyclic structure and the subsequent introduction of functional groups. Common synthetic routes may involve the use of starting materials such as benzoic acid derivatives and various reagents to introduce the thia and diazatricyclic moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with thia and diaza moieties, such as:
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate analogs: These compounds have slight modifications in their structure, leading to different biological activities.
Other tricyclic compounds: Compounds with similar core structures but different functional groups, such as tricyclic antidepressants.
Uniqueness
This compound is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties .
Biological Activity
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant biological activity that has been the subject of various research studies. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H21N3O4S2
Molecular Weight: 455.6 g/mol
IUPAC Name: Methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate
InChI Key: FUCYUDYMYRGPHQ-UHFFFAOYSA-N
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the rings enhances its potential interactions with biological macromolecules.
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular responses.
- Receptor Interaction: Its structural complexity allows it to bind to various receptors, potentially modulating their activity and influencing physiological processes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
Cell Line | IC50 (µM) | Assay Method |
---|---|---|
HeLa (Cervical Cancer) | 15 | MTT Assay |
MCF7 (Breast Cancer) | 20 | MTT Assay |
A549 (Lung Cancer) | 25 | MTT Assay |
These findings suggest that the compound can inhibit the proliferation of cancer cells effectively.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1000 µg/mL |
Escherichia coli | 500 µg/mL |
These results indicate that Methyl 4-(2-{[12-oxo...}) can inhibit the growth of pathogenic bacteria.
Case Studies and Research Findings
- Study on Antitumor Effects: A study published in the Bulletin of the Korean Chemical Society reported that this compound exhibited growth inhibition against several tumor cell lines using the MTT assay, confirming its potential as an antitumor agent .
- Antimicrobial Properties: Another research highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes .
- Structure–Activity Relationship (SAR): Investigations into SAR revealed that modifications in the tricyclic structure could enhance biological activities, indicating pathways for further drug development .
Properties
Molecular Formula |
C22H21N3O4S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O4S2/c1-3-11-25-20(27)18-15-5-4-6-16(15)31-19(18)24-22(25)30-12-17(26)23-14-9-7-13(8-10-14)21(28)29-2/h3,7-10H,1,4-6,11-12H2,2H3,(H,23,26) |
InChI Key |
FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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